molecular formula C17H15N3O2 B2400063 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-88-6

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2400063
CAS RN: 899740-88-6
M. Wt: 293.326
InChI Key: LVUDXWRVBVZWKK-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MOL-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs have been explored for their potential as antibacterial agents. Research in this area has led to the synthesis and evaluation of various derivatives, with some showing promising antibacterial activity. For example, derivatives synthesized using different amino- and hydroxy-substituted cyclic amino groups exhibited enhanced activity against bacterial pathogens. These findings underline the compound's relevance in developing new antibacterial drugs and studying structure-activity relationships to optimize their therapeutic potential (Egawa et al., 1984).

Chemiluminescence Derivatization Reagents

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been explored as chemiluminescence derivatization reagents. These derivatives offer selective and sensitive options for detecting carboxylic acids and amines, showcasing the versatility of the compound in enhancing detection sensitivity and specificity in analytical methodologies (Morita & Konishi, 2002).

Antitumor Agents

The compound's derivatives have been investigated for their antitumor properties, with structure-activity relationship (SAR) studies revealing significant insights into their cytotoxic activities against various tumor cell lines. Modifications at specific positions of the naphthyridine ring system have resulted in derivatives with enhanced cytotoxic activities, offering potential pathways for the development of new antitumor agents. These studies contribute to the broader efforts in medicinal chemistry to identify and develop compounds with potent antitumor activities (Tsuzuki et al., 2004).

Synthesis and Characterization

The synthesis methodologies for 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have been extensively studied, highlighting the compound's utility in organic chemistry. Innovative synthesis approaches, such as the one-pot, four-component reactions, offer efficient pathways to generate a wide array of derivatives, expanding the scope of research and application of these compounds in scientific exploration (Shaabani et al., 2009).

Photoelectron Spectroscopy and Luminescence

Research into the optical properties of 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has unveiled their potential in applications requiring luminescence. These compounds exhibit aggregation-enhanced emission (AEE) properties and can respond to multiple stimuli, making them suitable for various applications in materials science, including as sensors or in display technologies (Srivastava et al., 2017).

properties

IUPAC Name

1-methyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)19-16(21)14-10-12-4-3-9-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDXWRVBVZWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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